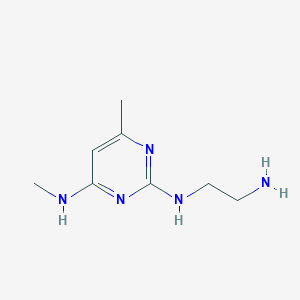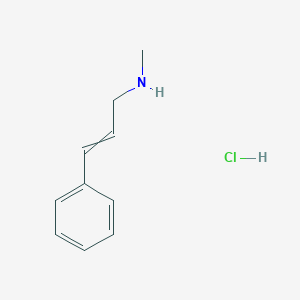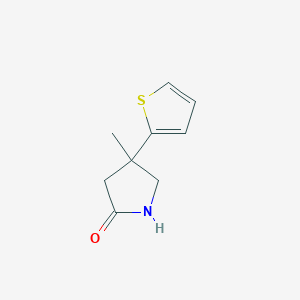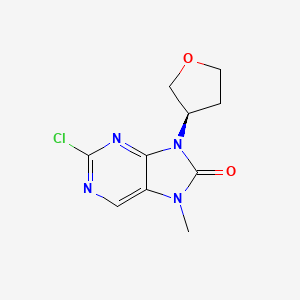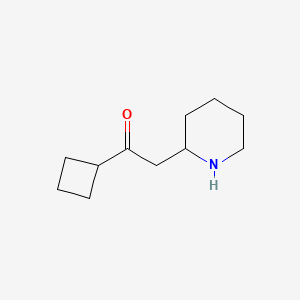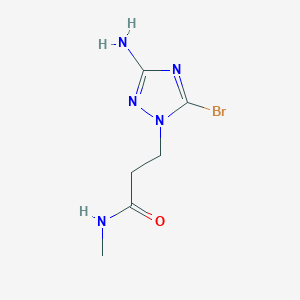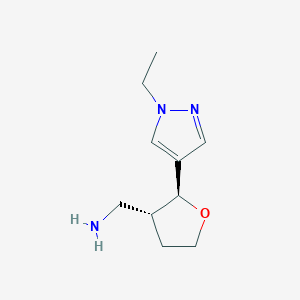
((2S,3R)-2-(1-Ethyl-1H-pyrazol-4-yl)tetrahydrofuran-3-yl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
((2S,3R)-2-(1-Ethyl-1H-pyrazol-4-yl)tetrahydrofuran-3-yl)methanamine is a chiral organic compound with a unique structure that includes a tetrahydrofuran ring, a pyrazole moiety, and an amine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ((2S,3R)-2-(1-Ethyl-1H-pyrazol-4-yl)tetrahydrofuran-3-yl)methanamine typically involves the following steps:
Formation of the Tetrahydrofuran Ring: This can be achieved through the cyclization of a suitable diol precursor under acidic conditions.
Introduction of the Pyrazole Moiety: The pyrazole ring can be introduced via a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.
Attachment of the Amine Group: The amine group can be introduced through reductive amination of an appropriate ketone or aldehyde precursor.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.
Reduction: Reduction reactions can be used to modify the pyrazole ring or reduce any ketone or aldehyde intermediates.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary amines.
科学研究应用
Chemistry
In chemistry, ((2S,3R)-2-(1-Ethyl-1H-pyrazol-4-yl)tetrahydrofuran-3-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its chiral nature and functional groups.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility makes it valuable for various applications.
作用机制
The mechanism by which ((2S,3R)-2-(1-Ethyl-1H-pyrazol-4-yl)tetrahydrofuran-3-yl)methanamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of biological pathways, leading to therapeutic effects.
相似化合物的比较
Similar Compounds
- ((2S,3R)-2-(1-Methyl-1H-pyrazol-4-yl)tetrahydrofuran-3-yl)methanamine
- ((2S,3R)-2-(1-Propyl-1H-pyrazol-4-yl)tetrahydrofuran-3-yl)methanamine
- ((2S,3R)-2-(1-Butyl-1H-pyrazol-4-yl)tetrahydrofuran-3-yl)methanamine
Uniqueness
((2S,3R)-2-(1-Ethyl-1H-pyrazol-4-yl)tetrahydrofuran-3-yl)methanamine is unique due to its specific ethyl substitution on the pyrazole ring. This substitution can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
属性
分子式 |
C10H17N3O |
|---|---|
分子量 |
195.26 g/mol |
IUPAC 名称 |
[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxolan-3-yl]methanamine |
InChI |
InChI=1S/C10H17N3O/c1-2-13-7-9(6-12-13)10-8(5-11)3-4-14-10/h6-8,10H,2-5,11H2,1H3/t8-,10+/m1/s1 |
InChI 键 |
CWHDRUFJAVOTOM-SCZZXKLOSA-N |
手性 SMILES |
CCN1C=C(C=N1)[C@@H]2[C@H](CCO2)CN |
规范 SMILES |
CCN1C=C(C=N1)C2C(CCO2)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


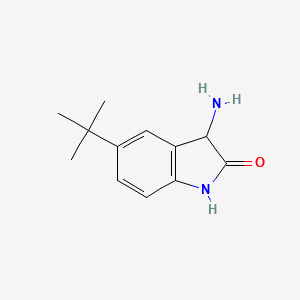
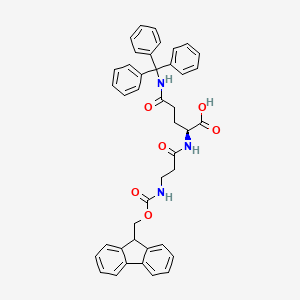
![7-Iodo-5-(trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13326450.png)
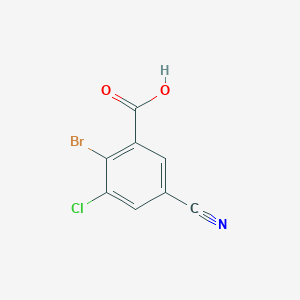
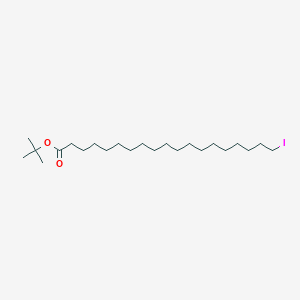
![8-Fluoro-2-methyl-5H-thiazolo[3,2-a]pyridin-5-one](/img/structure/B13326482.png)
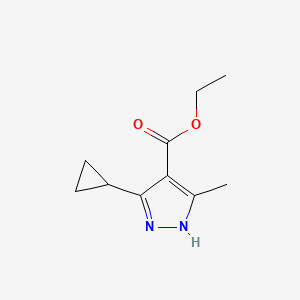
![1,1,1-Trifluoro-3-[(3-hydroxypropyl)amino]propan-2-ol](/img/structure/B13326508.png)
